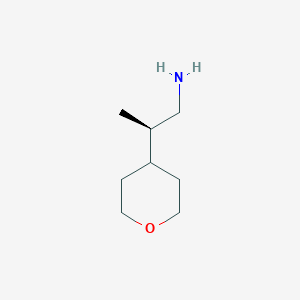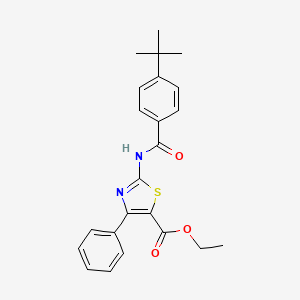
Ethyl 2-(4-(tert-butyl)benzamido)-4-phenylthiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of benzamides and thiazole. Benzamides are a class of compounds containing a benzene ring and an amide group. Thiazoles are aromatic compounds that contain both sulfur and nitrogen in a five-membered ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzamido and phenyl groups would contribute to the aromaticity of the compound, while the thiazole group would introduce heteroatoms (sulfur and nitrogen) into the structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of an amide group could result in hydrogen bonding, affecting the compound’s solubility and boiling point .Applications De Recherche Scientifique
Photophysical Properties and Sensitization
A study explored the photophysical properties of Ethyl 2-Arylthiazole-5-carboxylates derivatives, focusing on their fluorescence and ability to act as singlet-oxygen sensitizers in photo-oxidation reactions. These compounds show potential for applications in materials science, particularly in the development of photosensitive materials and in photodynamic therapy (Amati et al., 2010).
Crystal Structure Analysis
Crystal structure analysis of Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate revealed its association via hydrogen-bonded dimers, providing insights into its molecular interactions. This information is crucial for designing compounds with specific properties and interactions (Lynch & Mcclenaghan, 2004).
Chemical Synthesis and Reactivity
Research on the synthesis of highly functionalized tetrahydropyridines using Ethyl 2-methyl-2,3-butadienoate demonstrates the compound's versatility as a synthon in organic chemistry. This work contributes to the development of novel synthetic routes and molecules with potential applications in drug discovery and material science (Zhu et al., 2003).
Antimicrobial and Antituberculosis Activity
A study on thiazole-aminopiperidine hybrid analogues, including Ethyl 4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, highlighted their efficacy against Mycobacterium tuberculosis. This research suggests the potential use of these compounds in developing new antituberculosis agents (Jeankumar et al., 2013).
Antiproliferative and Apoptotic Pathway Activation
Novel benzamides bearing the pyrazole or indazole nucleus, synthesized from Ethyl 5-(4-substituted benzamido)-1-phenyl-1H-pyrazole-4-carboxylates, have been studied for their antiproliferative activity and mechanism of action in human lung carcinoma cells. This research provides a foundation for the development of new cancer therapies (Raffa et al., 2019).
Activity Against Trypanosoma Brucei
Research on amide and urea derivatives of thiazol-2-ethylamines, including 2-(2-Benzamido)ethyl-4-phenylthiazole, has shown significant activity against Trypanosoma brucei, the causative agent of human African trypanosomiasis. This indicates their potential as leads for developing new treatments for this disease (Patrick et al., 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 2-[(4-tert-butylbenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S/c1-5-28-21(27)19-18(15-9-7-6-8-10-15)24-22(29-19)25-20(26)16-11-13-17(14-12-16)23(2,3)4/h6-14H,5H2,1-4H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOWAGKXOKQIMIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)C(C)(C)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-(tert-butyl)benzamido)-4-phenylthiazole-5-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

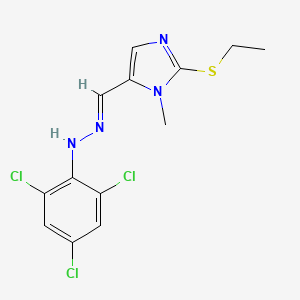
![[3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2682635.png)
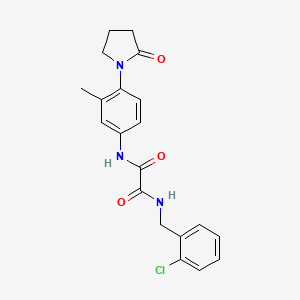
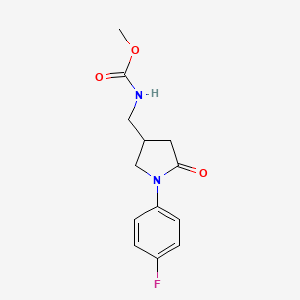
![1-([2,4'-Bipyridin]-3-ylmethyl)-3-(3-phenylpropyl)urea](/img/structure/B2682638.png)
![(2Z)-2-[(4-chloro-3-methylphenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2682639.png)
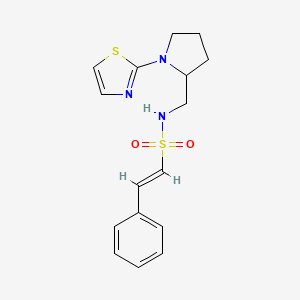


![5-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)pyridin-2(1H)-one](/img/structure/B2682646.png)
![5-[5-(3-Cyclobutyl-4,5,6,7-tetrahydrobenzotriazol-5-yl)-1,2,4-oxadiazol-3-yl]-N-methyl-N-prop-2-ynylpyrazin-2-amine](/img/structure/B2682649.png)

![3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B2682653.png)
